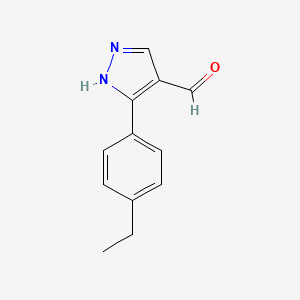
3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
- Application : The compound “(4-ethylphenyl) propan-1-one” is mentioned in a manual for the identification and analysis of synthetic cathinones in seized materials .
- Methods : The manual describes various methods for the identification and analysis of synthetic cathinones, including extraction, sample preparation, presumptive color tests, Raman spectroscopy, microcrystal tests, thin layer chromatography, gas chromatography with mass spectrometry, liquid chromatography with ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, gas chromatography-infrared detection, and nuclear magnetic resonance spectroscopy .
- Results : The manual does not provide specific results for “(4-ethylphenyl) propan-1-one”, but it provides general methods for the identification and analysis of synthetic cathinones .
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50% . Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
Synthetic Cathinones Identification
Photodynamic Antimicrobial Activity
- Application : 3-(4-Ethylphenyl)propanoic acid is a chemical compound that can be synthesized for various applications in organic chemistry .
- Methods : The specific methods of synthesis are not provided in the source, but typically involve reactions such as Friedel-Crafts acylation, reduction, and carboxylation .
- Results : The source does not provide specific results for the synthesis of 3-(4-Ethylphenyl)propanoic acid .
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50%. Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
Synthesis of 3-(4-Ethylphenyl)propanoic Acid
Photodynamic Antimicrobial Activity of a Novel Porphyrin Derivative
- Application : 3-(4-Ethylphenyl)propanoic acid is a chemical compound that can be synthesized for various applications in organic chemistry .
- Methods : The specific methods of synthesis are not provided in the source, but typically involve reactions such as Friedel-Crafts acylation, reduction, and carboxylation .
- Results : The source does not provide specific results for the synthesis of 3-(4-Ethylphenyl)propanoic acid .
- Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
- Methods : The compound was synthesized with a reaction yield close to 50%. Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
- Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
3-(4-Ethylphenyl)propanoic Acid Synthesis
properties
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)12-11(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNFDRWUCRJSDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

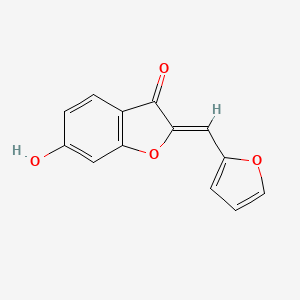
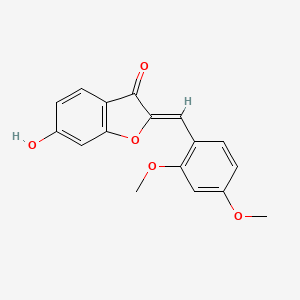
![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)
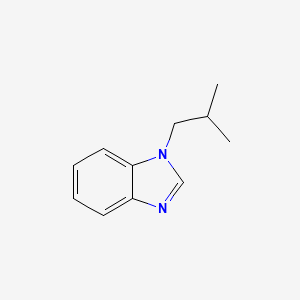
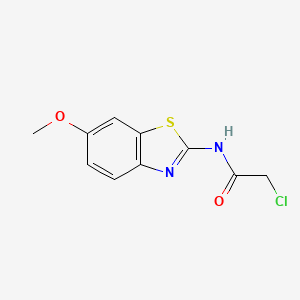
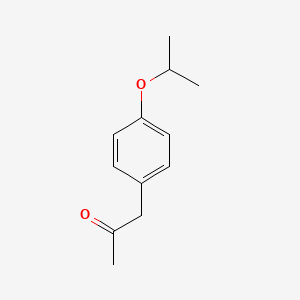
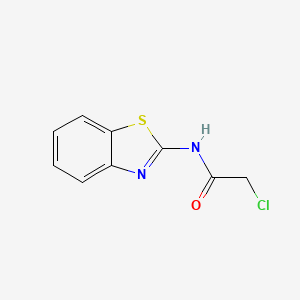
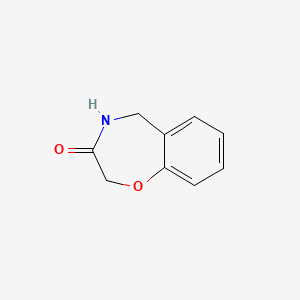
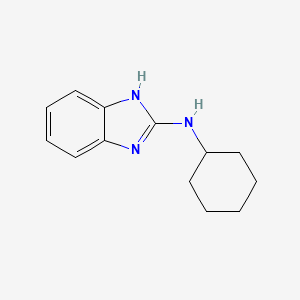
![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)
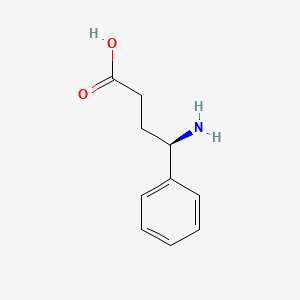
![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)